3'-Galactosyllactose is primarily sourced from human milk, particularly in the early stages of lactation. It can also be synthesized chemically from lactose, which is readily available and inexpensive. Recent studies have successfully demonstrated methods for the gram-scale synthesis of this oligosaccharide, facilitating further research into its health benefits and applications in dietary formulations .
In terms of classification, 3'-galactosyllactose falls under the category of oligosaccharides, specifically galactooligosaccharides. These compounds are characterized by their prebiotic properties, which promote the growth of beneficial gut bacteria, particularly Bifidobacterium species. This classification highlights their importance in infant nutrition and potential therapeutic applications .
The synthesis of 3'-galactosyllactose can be achieved through several methods, including enzymatic and chemical synthesis. The chemical synthesis typically involves the use of lactose as a starting material, which undergoes a series of reactions to introduce the galactose unit at the desired position.
The technical details surrounding the synthesis include optimizing reaction conditions (temperature, pH, and enzyme concentration) to maximize yield and purity. For instance, recent studies reported yields of approximately 11% for 3'-galactosyllactose after multiple synthetic steps with high purity levels .
The molecular structure of 3'-galactosyllactose can be represented as follows:
The molecular weight of 3'-galactosyllactose is approximately 342.30 g/mol. Its configuration contributes to its solubility in water and its ability to interact with gut microbiota effectively.
3'-Galactosyllactose participates in various biochemical reactions that are crucial for its functionality:
The mechanisms through which these reactions occur involve complex interactions with gut microbiota and immune signaling pathways. For example, fermentation products from 3'-galactosyllactose can enhance barrier function and reduce inflammation in intestinal tissues.
The mechanism by which 3'-galactosyllactose exerts its effects involves several key processes:
In experimental models, treatment with 3'-galactosyllactose resulted in a significant reduction in markers of inflammation compared to controls, highlighting its potential therapeutic role in managing gastrointestinal disorders.
Relevant analyses have confirmed that 3'-galactosyllactose maintains its structural integrity during typical processing conditions used in food technology .
3'-Galactosyllactose (3'-Galactosyl-lactose), a trisaccharide composed of galactose β(1-3)-linked to lactose, is a quantitatively minor but functionally significant component of human milk oligosaccharides (HMOs). Unlike major fucosylated HMOs (e.g., 2′-Fucosyllactose), 3'-Galactosyllactose lacks fucose or sialic acid modifications and belongs to the neutral non-fucosylated HMO subclass. Its concentration in human milk is substantially lower than dominant HMOs like Lacto-N-tetraose or 2′-Fucosyllactose, typically ranging from 0.1–0.3 g/L. Nevertheless, it exhibits distinct bioactivities relevant to infant development, particularly in immune modulation and microbiota shaping [3] [4] [5].
3'-Galactosyllactose demonstrates a dynamic temporal profile across lactation stages, with significantly higher concentrations in colostrum (days 1–5 postpartum) compared to mature milk.
Table 1: Concentration Profile of 3'-Galactosyllactose During Lactation
Lactation Stage | Average Concentration (g/L) | Change vs. Colostrum | Key References |
---|---|---|---|
Colostrum (Days 1-5) | 0.21 - 0.33 | Reference Baseline | [5] [8] |
Transitional Milk (~Day 14) | 0.15 - 0.25 | ~25% Decrease | [5] |
Mature Milk (Day 42+) | 0.10 - 0.15 | ~50-70% Decrease | [4] [8] |
This decline follows a general trend observed for many HMOs, where total HMO content decreases from colostrum (10–20 g/L) to mature milk (5–7 g/L) [8] [9]. However, the magnitude of decrease for 3'-Galactosyllactose is particularly pronounced. Mechanistically, this decline is linked to transcriptional downregulation of specific glycosyltransferases in mammary gland epithelial cells as lactation progresses, although the exact regulatory pathways governing 3'-Galactosyllactose biosynthesis remain less defined than those for fucosylated HMOs [3] [9]. Functionally, its abundance in colostrum coincides with the critical newborn period of immune vulnerability and gut barrier maturation, suggesting a tailored protective role [5] [8].
Unlike fucosylated HMOs (e.g., 2′-Fucosyllactose, Lacto-N-fucopentaose I), whose presence and abundance are strictly governed by maternal genetic polymorphisms in the FUT2 (Secretor) and FUT3 (Lewis) genes, 3'-Galactosyllactose synthesis is independent of these enzymes. Consequently, its occurrence and concentration exhibit minimal variation across the four major human milk groups defined by Secretor and Lewis status [4] [9]:
This genetic independence is a key differentiator for 3'-Galactosyllactose. While absolute concentrations of total HMOs and many specific fucosylated structures vary significantly (up to 40%) between Secretors and Non-Secretors, quantitative analyses indicate that 3'-Galactosyllactose levels show less than 10–15% variation attributable to Secretor or Lewis status [4]. This contrasts sharply with HMOs like 2′-Fucosyllactose, which is absent in non-secretors. The biosynthesis of 3'-Galactosyllactose is instead governed by β1-3-galactosyltransferases not linked to the FUT2/FUT3 locus, ensuring its consistent presence in human milk regardless of maternal genotype [3] [9].
The biosynthesis of 3'-Galactosyllactose in humans involves specific β1-3-galactosyltransferases acting on lactose (Galβ(1-4)Glc) to form Galβ(1-3)Galβ(1-4)Glc. While the precise enzyme(s) in the human mammary gland remain molecularly uncharacterized, biochemical studies confirm the requirement for UDP-galactose as the donor substrate and a β1-3-specific linkage formation [3] [10]. This enzymatic step is distinct from those synthesizing other prominent galactosyllactose isomers like 6'-Galactosyllactose (Galβ(1-6)Galβ(1-4)Glc) or 4'-Galactosyllactose (Galβ(1-4)Galβ(1-4)Glc), which utilize β1-6- or β1-4-galactosyltransferases, respectively [5] [10].
Comparative glycomics analyses reveal significant interspecies differences in galactosyllactose profiles. While 3'-Galactosyllactose is consistently identified in human milk, it is notably absent or present only in trace amounts in the milk of bovines, caprines (goats), and ovines (sheep) [6] [10]. Instead, goat milk features a distinct structural isomer: 4'-Galactosyllactose (Galβ(1-4)Galβ(1-4)Glc).
Table 2: Key Structural and Biosynthetic Differences in Galactosyllactoses
Characteristic | Human Milk 3'-Galactosyllactose | Goat Milk Major Galactosyllactose |
---|---|---|
Chemical Structure | Galβ(1-3)Galβ(1-4)Glc | Galβ(1-4)Galβ(1-4)Glc (4'-Galactosyllactose) |
Glycosidic Linkage | β1-3 | β1-4 |
Enzyme Class | β1-3-Galactosyltransferase | β1-4-Galactosyltransferase |
Biosynthetic Precursor | Lactose (Galβ(1-4)Glc) | Lactose (Galβ(1-4)Glc) |
Relative Abundance | Low (but consistent) in HMOs | Major component of caprine milk oligosaccharides |
Co-occurring Isomers | 6'-GL > 4'-GL > 3'-GL (in abundance) | 4'-GL dominant; 6'-GL minor; 3'-GL absent |
This difference in linkage specificity (β1-3 in humans vs. β1-4 in goats) arises from the expression of different sets of galactosyltransferases in the mammary glands of these species. The bovine/caprine β1-4-galactosyltransferase has higher activity towards lactose, favoring 4'-Galactosyllactose formation [6] [10]. Furthermore, goat milk oligosaccharides lack the extensive fucosylation and sialylation complexity characteristic of HMOs. While human milk contains a diverse array of larger oligosaccharides built on 3'-Galactosyllactose cores (e.g., Lacto-N-tetraose, which contains the LNB unit Galβ(1-3)GlcNAc), the simpler galactosyllactose structures dominate the oligosaccharide fraction in goat milk. The presence of 4'-Galactosyllactose as the major isomer in goats, contrasted with the minor presence of 4'-Galactosyllactose and the consistent presence of 3'-Galactosyllactose in humans, highlights species-specific adaptations in milk glycan biosynthesis [6] [10]. Notably, despite the structural isomerism, both 3'-Galactosyllactose (human) and 4'-Galactosyllactose (goat) exhibit in vitro prebiotic activity stimulating Bifidobacterium growth, suggesting potential functional convergence [10].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2